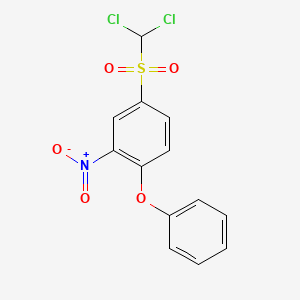
4-(Dichloromethanesulfonyl)-2-nitro-1-phenoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Dichloromethanesulfonyl)-2-nitro-1-phenoxybenzene is an organic compound that features a benzene ring substituted with a dichloromethanesulfonyl group, a nitro group, and a phenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dichloromethanesulfonyl)-2-nitro-1-phenoxybenzene typically involves a multi-step process. One common method includes the nitration of 1-phenoxybenzene to introduce the nitro group, followed by the sulfonylation reaction to attach the dichloromethanesulfonyl group. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the desired substitution on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and sulfonylation processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Dichloromethanesulfonyl)-2-nitro-1-phenoxybenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro and sulfonyl groups on the benzene ring can participate in further substitution reactions.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Oxidation: The phenoxy group can undergo oxidation reactions to form quinones or other oxidized products.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as sulfuric acid, nitric acid, and halogens are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) are typical.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed
Reduction: The major product is 4-(Dichloromethanesulfonyl)-2-amino-1-phenoxybenzene.
Oxidation: Products include various quinones and other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Dichloromethanesulfonyl)-2-nitro-1-phenoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4-(Dichloromethanesulfonyl)-2-nitro-1-phenoxybenzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the sulfonyl group can act as an electrophile in substitution reactions. These interactions can affect cellular pathways and biochemical processes, making the compound of interest for further study .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrophenol: Similar in having a nitro group on the benzene ring.
4-Chlorophenylsulfonyl Chloride: Similar in having a sulfonyl group.
Phenoxybenzene: Similar in having a phenoxy group
Uniqueness
4-(Dichloromethanesulfonyl)-2-nitro-1-phenoxybenzene is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
61497-23-2 |
|---|---|
Molekularformel |
C13H9Cl2NO5S |
Molekulargewicht |
362.2 g/mol |
IUPAC-Name |
4-(dichloromethylsulfonyl)-2-nitro-1-phenoxybenzene |
InChI |
InChI=1S/C13H9Cl2NO5S/c14-13(15)22(19,20)10-6-7-12(11(8-10)16(17)18)21-9-4-2-1-3-5-9/h1-8,13H |
InChI-Schlüssel |
BZPSYLDTFAOMPK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)S(=O)(=O)C(Cl)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


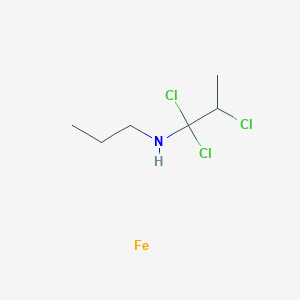
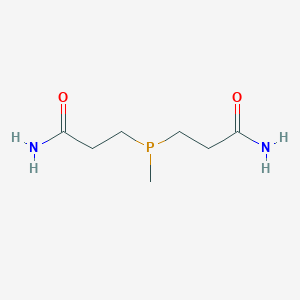
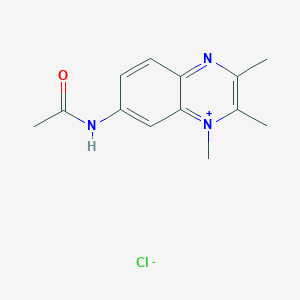

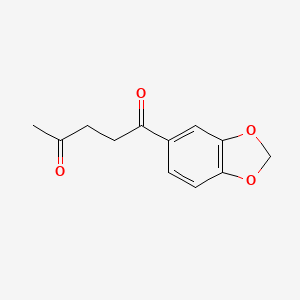
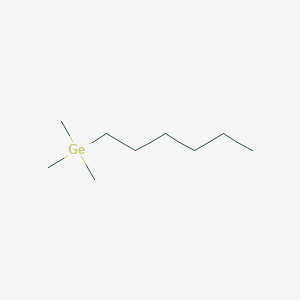
![N-{[4-(pentyloxy)phenyl]methylidene}hydroxylamine](/img/structure/B14593734.png)
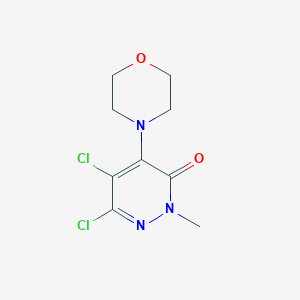


![Bicyclo[4.2.0]octa-1,3,5-trien-7-amine, (S)-](/img/structure/B14593747.png)
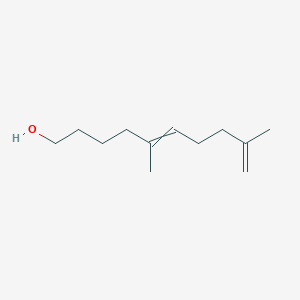
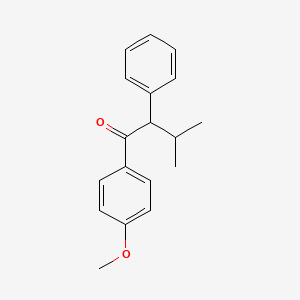
![2-Propenamide, 3-(3,4-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]-](/img/structure/B14593766.png)
